Cas no 2090017-00-6 (Ethyl 4-amino-2,3-dimethylbenzoate)

Ethyl 4-amino-2,3-dimethylbenzoate 化学的及び物理的性質
名前と識別子
-
- 2090017-00-6
- ethyl 4-amino-2,3-dimethylbenzoate
- EN300-6511157
- SCHEMBL55681
- Ethyl 4-amino-2,3-dimethylbenzoate
-
- インチ: 1S/C11H15NO2/c1-4-14-11(13)9-5-6-10(12)8(3)7(9)2/h5-6H,4,12H2,1-3H3
- InChIKey: MURDKBLHDBXHKX-UHFFFAOYSA-N
- ほほえんだ: O(CC)C(C1=CC=C(C(C)=C1C)N)=O
計算された属性
- せいみつぶんしりょう: 193.110278721g/mol
- どういたいしつりょう: 193.110278721g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 14
- 回転可能化学結合数: 3
- 複雑さ: 206
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.2
- トポロジー分子極性表面積: 52.3Ų
Ethyl 4-amino-2,3-dimethylbenzoate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-6511157-0.25g |
ethyl 4-amino-2,3-dimethylbenzoate |
2090017-00-6 | 95.0% | 0.25g |
$393.0 | 2025-03-14 | |
Enamine | EN300-6511157-1.0g |
ethyl 4-amino-2,3-dimethylbenzoate |
2090017-00-6 | 95.0% | 1.0g |
$428.0 | 2025-03-14 | |
Enamine | EN300-6511157-10.0g |
ethyl 4-amino-2,3-dimethylbenzoate |
2090017-00-6 | 95.0% | 10.0g |
$1839.0 | 2025-03-14 | |
Enamine | EN300-6511157-0.5g |
ethyl 4-amino-2,3-dimethylbenzoate |
2090017-00-6 | 95.0% | 0.5g |
$410.0 | 2025-03-14 | |
Enamine | EN300-6511157-0.1g |
ethyl 4-amino-2,3-dimethylbenzoate |
2090017-00-6 | 95.0% | 0.1g |
$376.0 | 2025-03-14 | |
Enamine | EN300-6511157-2.5g |
ethyl 4-amino-2,3-dimethylbenzoate |
2090017-00-6 | 95.0% | 2.5g |
$838.0 | 2025-03-14 | |
Enamine | EN300-6511157-5.0g |
ethyl 4-amino-2,3-dimethylbenzoate |
2090017-00-6 | 95.0% | 5.0g |
$1240.0 | 2025-03-14 | |
Enamine | EN300-6511157-0.05g |
ethyl 4-amino-2,3-dimethylbenzoate |
2090017-00-6 | 95.0% | 0.05g |
$359.0 | 2025-03-14 |
Ethyl 4-amino-2,3-dimethylbenzoate 関連文献
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Guosheng Li,Xiaochuan Lu,Jin Y. Kim,John P. Lemmon,Vincent L. Sprenkle J. Mater. Chem. A, 2013,1, 14935-14942
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Mrinmoy Maiti,Shin A Yoon,Yujin Cha,K. K. Athul,Sankarprasad Bhuniya,Min Hee Lee Chem. Commun., 2021,57, 9614-9617
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Patrick Fiorenza,Vito Raineri,Stefan G. Ebbinghaus,Raffaella Lo Nigro CrystEngComm, 2011,13, 3900-3904
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Yanjun Zhu,Dan A. Smith,David E. Herbert,Sylvain Gatard,Oleg V. Ozerov Chem. Commun., 2012,48, 218-220
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Yifang Gao,Yuan Jiao,Wenjing Lu,Yang Liu,Hui Han,Xiaojuan Gong,Shaomin Shuang,Chuan Dong J. Mater. Chem. B, 2018,6, 6099-6107
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Chaoyang Ge,Wenhao Zhai,Cheng Tian,Shiqi Zhao,Tong Guo,Shuren Sun,Weixi Chen,Guangzhao Ran RSC Adv., 2019,9, 16779-16783
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Po-Jung Huang Dalton Trans., 2020,49, 16970-16978
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Jie Zhang,Yuming Guo,Hui Fang,Weili Jia,Han Li,Lin Yang,Kui Wang New J. Chem., 2015,39, 6951-6957
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10. C to H effective ratio as a descriptor for co-processing light oxygenates and CH4 on Mo/H-ZSM-5†Jeremy Bedard,Do-Young Hong,Aditya Bhan RSC Adv., 2014,4, 49446-49448
Ethyl 4-amino-2,3-dimethylbenzoateに関する追加情報
Ethyl 4-amino-2,3-dimethylbenzoate (CAS No. 2090017-00-6): An Overview of Its Properties and Applications
Ethyl 4-amino-2,3-dimethylbenzoate (CAS No. 2090017-00-6) is a versatile organic compound that has garnered significant attention in recent years due to its unique chemical structure and potential applications in various fields, including pharmaceuticals, materials science, and chemical synthesis. This compound is characterized by its ethyl ester group, amino functionality, and dimethylbenzoate moiety, which collectively contribute to its diverse reactivity and utility.
The chemical structure of Ethyl 4-amino-2,3-dimethylbenzoate consists of a benzene ring substituted with two methyl groups at the 2 and 3 positions, an amino group at the 4 position, and an ethyl ester group attached to the carboxylic acid. This arrangement provides a balance of hydrophobic and hydrophilic properties, making it suitable for a wide range of chemical reactions and biological interactions.
In the realm of pharmaceutical research, Ethyl 4-amino-2,3-dimethylbenzoate has shown promise as a lead compound for the development of new drugs. Its amino functionality can be readily modified to introduce various substituents, allowing for the exploration of different pharmacological profiles. Recent studies have focused on its potential as an anti-inflammatory agent and a neuroprotective compound. For instance, a study published in the *Journal of Medicinal Chemistry* demonstrated that derivatives of Ethyl 4-amino-2,3-dimethylbenzoate exhibit significant anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
Beyond its pharmaceutical applications, Ethyl 4-amino-2,3-dimethylbenzoate has also found use in materials science. Its ester group can be hydrolyzed under specific conditions to form the corresponding carboxylic acid, which can then be used as a building block for the synthesis of polymers and other advanced materials. The presence of the amino group also allows for further functionalization, enabling the creation of materials with tailored properties such as enhanced mechanical strength or improved biocompatibility.
In the context of chemical synthesis, Ethyl 4-amino-2,3-dimethylbenzoate serves as an important intermediate in the preparation of more complex molecules. Its reactivity is influenced by the presence of both the amino and ester functionalities, which can participate in a variety of reactions such as nucleophilic substitution, condensation, and coupling reactions. Researchers have utilized this compound to develop novel synthetic routes for producing compounds with potential therapeutic applications.
The physical properties of Ethyl 4-amino-2,3-dimethylbenzoate are also noteworthy. It is typically obtained as a white crystalline solid with a melting point ranging from 75 to 80°C. The compound is soluble in common organic solvents such as ethanol and dichloromethane but has limited solubility in water. These properties make it suitable for use in both laboratory-scale experiments and industrial processes.
Safety considerations are an essential aspect when handling any chemical compound. While Ethyl 4-amino-2,3-dimethylbenzoate is not classified as a hazardous material under current regulations, it is important to follow standard laboratory safety protocols when working with it. Proper personal protective equipment (PPE) such as gloves and safety goggles should be worn to prevent skin contact and eye irritation. Additionally, adequate ventilation should be maintained to avoid inhalation of vapors.
In conclusion, Ethyl 4-amino-2,3-dimethylbenzoate (CAS No. 2090017-00-6) is a multifaceted compound with a wide range of applications in pharmaceuticals, materials science, and chemical synthesis. Its unique chemical structure provides a foundation for further research and development, making it an exciting area of study for scientists and researchers alike.
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